1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

Lipophilicity Electron-withdrawing effect Medicinal chemistry SAR

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine (CAS 1707372-35-7; molecular formula C₁₁H₁₃F₃N₆; MW 286.26 g/mol) is a heterobicyclic small molecule combining a [1,2,4]triazolo[1,5-a]pyrimidine core with a 4-aminopiperidine substituent at the 7-position and a trifluoromethyl group at the 5-position. This scaffold has been validated across multiple therapeutic target classes—including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), phosphodiesterase 2 (PDE2), ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), O-GlcNAc hydrolase (OGA), monocarboxylate transporter 4 (MCT4), lysine-specific demethylase 1 (LSD1/KDM1A), and tubulin polymerization.

Molecular Formula C11H13F3N6
Molecular Weight 286.26 g/mol
Cat. No. B11781244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine
Molecular FormulaC11H13F3N6
Molecular Weight286.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC(=NC3=NC=NN23)C(F)(F)F
InChIInChI=1S/C11H13F3N6/c12-11(13,14)8-5-9(19-3-1-7(15)2-4-19)20-10(18-8)16-6-17-20/h5-7H,1-4,15H2
InChIKeyXTBLHWLDXCGLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine: Core Scaffold Identity and Procurement Context


1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine (CAS 1707372-35-7; molecular formula C₁₁H₁₃F₃N₆; MW 286.26 g/mol) is a heterobicyclic small molecule combining a [1,2,4]triazolo[1,5-a]pyrimidine core with a 4-aminopiperidine substituent at the 7-position and a trifluoromethyl group at the 5-position . This scaffold has been validated across multiple therapeutic target classes—including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), phosphodiesterase 2 (PDE2), ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), O-GlcNAc hydrolase (OGA), monocarboxylate transporter 4 (MCT4), lysine-specific demethylase 1 (LSD1/KDM1A), and tubulin polymerization [1]. However, it is critical to note that no peer-reviewed biological activity data or patent-disclosed assay results have been identified for this exact compound as of the search date. The compound is listed by multiple commercial vendors (e.g., MolCore, CheMenu) at purities of 97–98% (NLT), positioning it as a research-grade building block and screening library candidate rather than an advanced lead .

Scaffold validated across 7 target families at class level; confirm for exact compound
Listed at research-grade purity; vendor-reported, independent verification recommended
Primary amine handle supports orthogonal diversification (amide, sulfonamide, urea chemistry)

Why 5-Position and 4-Amine Variation Precludes Simple Substitution of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at both the 5-position substituent and the 7-position amine moiety. In the HIV-1 NNRTI series, replacing the 5-substituent from methyl to trifluoromethyl alters both electronic character and lipophilicity, directly impacting target binding and cytotoxicity profiles [1]. Across the PDE2 inhibitor patent family, 7-position heterocyclic substitution (piperidine vs. morpholine vs. piperazine) is a primary driver of isoform selectivity and CNS penetration [2]. For the triazolopyrimidine ENPP1 inhibitors, subtle changes to the amine-bearing appendage shift potency by orders of magnitude [3]. Consequently, swapping this compound for the 5-ethyl analog (CAS 1713461-63-2), the 5-methyl analog (CAS 1031942-69-4), or the 4-carboxylic acid congener (CAS 1707594-13-5) risks altering target engagement, pharmacokinetic behavior, and synthetic tractability. The quantitative dimensions of these differences are detailed in Section 3.

5-CF₃ to methyl/ethyl substitution may shift electronic profile and target-binding electrostatics; verify in SAR model

Piperidine-4-amine to carboxylic acid congener alters ionization state (cationic vs anionic) and derivatization chemistry; library design differs

Piperidine-amine vs piperazine linker changes ionizable center count and synthetic regioselectivity; not a direct workflow replacement

Quantitative Differentiation Evidence for 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine vs. Closest Structural Analogs


5-Position Substituent Electronic and Lipophilic Differentiation: CF₃ vs. CH₃ vs. CH₂CH₃

The 5-trifluoromethyl substituent confers markedly different physicochemical properties compared to the 5-methyl (CAS 1031942-69-4) and 5-ethyl (CAS 1713461-63-2) analogs. The CF₃ group is strongly electron-withdrawing (Hammett σₚ ≈ 0.54), in contrast to the electron-donating methyl (σₚ ≈ −0.17) and ethyl (σₚ ≈ −0.15) groups. This electronic differential alters the π-electron distribution across the triazolopyrimidine core, affecting both intermolecular interactions (hydrogen bonding, π-stacking) and metabolic vulnerability of the heterocycle [1]. In the broader triazolopyrimidine class, CF₃ substitution at the 5-position has been shown to improve metabolic resistance to oxidative metabolism relative to alkyl substituents, though direct comparative microsomal stability data for this exact molecule have not been published [2]. Computed partition coefficients indicate a logP shift of approximately +0.5 to +0.8 log units for CF₃ vs. CH₃ on equivalent scaffolds [3].

5-Substituent effect
Class-level inference
Δσₚ ≈ 0.71 CF₃ vs CH₃
Alters electronic and permeability profiles; may affect metabolic stability
Estimated ΔlogP +0.5 to +0.8; validate in target-specific assays
Lipophilicity Electron-withdrawing effect Medicinal chemistry SAR

Hydrogen Bond Donor Capacity: Primary Amine vs. Carboxylic Acid at the Piperidine 4-Position

The target compound carries a primary amine (−NH₂) at the piperidine 4-position, providing 2 hydrogen bond donor (HBD) atoms and 1 hydrogen bond acceptor (HBA) center localized at a single functional group. The carboxylic acid analog (CAS 1707594-13-5) instead presents 1 HBD (hydroxyl) and 2 HBA (carbonyl oxygen, hydroxyl oxygen) with strong acidity (predicted pKₐ ~4–5 for the carboxylic acid vs. ~9–10 for the primary ammonium). This difference translates into opposing ionization states at physiological pH (amine: predominantly cationic; carboxylic acid: predominantly anionic), which directly impacts solubility, permeability, and protein-binding profiles [1]. The amine also serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis—enabling diversification that is chemically orthogonal to the carboxylic acid pathway [2]. The computed XLogP3 for the carboxylic acid analog is 1.5; the amine analog is expected to have a lower logP due to the more polar −NH₂ group [3].

4-Position functional group
Head-to-head
Primary amine (cationic) vs Carboxylic acid (anionic)
Opposite ionization state dictates library design and physicochemical profile
Predicted pKₐ difference ~5 units; orthogonal synthetic routes
Hydrogen bonding Derivatization handle Physicochemical property

Scaffold Multi-Target Validation Breadth vs. Single-Target Analog Sets

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold bearing a 7-piperidine substituent has demonstrated confirmed inhibitor activity across at least 7 distinct protein target families, as evidenced by peer-reviewed primary literature and patent disclosures: (i) HIV-1 reverse transcriptase (NNRTI): compound 7d EC₅₀ = 8.1 nM against wild-type HIV-1 IIIB in MT-4 cells [1]; (ii) PDE2A: multiple patent-exemplified compounds with binding confirmed by X-ray co-crystal structures (PDB 5TZ3) [2]; (iii) ENPP1: SAR study demonstrating sub-micromolar inhibitors from this scaffold class [3]; (iv) OGA (O-GlcNAc hydrolase): patent family covering piperidine-substituted triazolopyrimidines as OGA inhibitors [4]; (v) MCT4: Dizal patent US 11851432 claims triazolopyrimidines as selective MCT4 inhibitors for oncology [5]; (vi) DCN1–UBC12 protein–protein interaction: compound WS-383 (triazolo[1,5-a]pyrimidine-based) IC₅₀ = 11 nM [6]; (vii) tubulin polymerization: multiple series with IC₅₀ values from 0.45 to >10 µM [7]. In contrast, most close analogs (e.g., the 5-methyl or 5-ethyl variant) have only been investigated in 1–2 target contexts. This breadth of class-level validation makes the trifluoromethyl-substituted scaffold a preferred choice for phenotypic and target-agnostic screening campaigns, where scaffold promiscuity is a desired feature for hit-finding.

Scaffold target breadth
Class-level inference
≥7 target families reported for scaffold class
Broader screening hit probability vs untested analogs
No assay data for exact compound; verify in specific campaigns
Polypharmacology Scaffold promiscuity Screening library design

Piperidine-4-amine vs. Piperazine Linker: Impact on ADME and Synthetic Flexibility

The piperidine-4-amine moiety in the target compound provides a well-precedented, synthetically tractable linker that differs fundamentally from the piperazine-containing analog 7-(piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. The piperidine ring offers a single basic nitrogen (pKₐ ~9–10 for the free amine, ~8–9 for the piperidine NH⁺), while piperazine introduces a second ionizable center (pKₐ ~6–7 and ~9–10). This alters the pH-dependent solubility and permeability profile [1]. In the HIV-1 NNRTI series, piperidine-linked analogs demonstrated superior antiviral potency compared to piperazine-linked counterparts, attributed to optimal fit within the NNRTI-binding pocket hydrophobic tunnel [2]. Additionally, the 4-amine substituent on piperidine enables regioselective mono-functionalization at a single exocyclic nitrogen, whereas piperazine presents two competing amine sites that complicate parallel library synthesis and require orthogonal protection strategies [3].

Linker topology
Reported
Piperidine-4-amine (2 ionizable N) vs Piperazine (3 ionizable N)
Simplifies parallel synthesis and regioselective mono-functionalization
Cross-study SAR context; potency advantage observed in HIV-1 NNRTI series
Linker chemistry ADME Parallel synthesis

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Suitability

With MW 286.26 and 20 heavy atoms, the target compound sits near the upper boundary of fragment-like chemical space (typically MW <300, heavy atom count ≤21) and within lead-like space (MW <460). By comparison, the 5-methyl analog (MW 232.29, 17 heavy atoms) is more firmly fragment-like, while the carboxylic acid analog (MW 315.25, 22 heavy atoms) is fully lead-like. The CF₃ group adds 54 mass units and 4 heavy atoms vs. the methyl analog, which shifts the compound into a 'borderline fragment' category—potentially advantageous for fragment-to-lead campaigns where initial binding efficiency must be balanced against sufficient affinity for biophysical detection [1]. In practice, the triazolopyrimidine ENPP1 inhibitor program identified fragment hits in the MW 250–350 range that were successfully optimized to sub-nanomolar leads [2]. The target compound occupies a strategically valuable position in this MW window: large enough for SPR or ligand-observed NMR detection without requiring extensive optimization, yet small enough to retain ligand efficiency metrics compatible with further growth [3].

Fragment-like properties
Data to verify
MW 286.26 heavy atoms 20
Balanced fragment lead-likeness; compatible with biophysical screening
Confirm detectability in NMR/SPR; differs from lighter methyl analog
Fragment-based drug discovery Lead-likeness Rule of Three

Recommended Procurement and Application Scenarios for 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine


Phenotypic Screening Library Enrichment with a Multi-Target-Validated Heterocyclic Scaffold

This compound is an ideal candidate for inclusion in diversity-oriented and target-agnostic phenotypic screening libraries, where the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated confirmed activity against HIV-1 RT, PDE2, ENPP1, OGA, MCT4, DCN1-UBC12, and tubulin. The CF₃ substituent provides enhanced metabolic resistance and lipophilicity compared to alkyl congeners, increasing the probability of detecting activity in cell-based phenotypic assays where compound stability and membrane permeability are critical. Procurement at ≥97% purity supports direct use in high-throughput screening without additional purification .

Fragment-Based Lead Generation Leveraging Primary Amine Derivatization Handle

The 4-aminopiperidine moiety provides a chemically orthogonal diversification point for fragment-to-lead campaigns. The primary amine can be elaborated via amide coupling, sulfonamide formation, reductive amination, or urea synthesis without requiring protecting group manipulation—in contrast to the carboxylic acid analog (CAS 1707594-13-5). With MW 286 and 20 heavy atoms, the compound is compatible with ligand-observed NMR and SPR-based fragment screening while retaining sufficient growth vectors for rational structure-guided optimization .

HIV-1 NNRTI Lead Optimization Using the CF₃-Substituted Triazolopyrimidine Core

The most extensively characterized target class for piperidine-linked triazolopyrimidines is HIV-1 NNRTI. Compound 7d (a close structural analog) achieved EC₅₀ = 8.1 nM against wild-type HIV-1 IIIB, surpassing the reference drug nevirapine. The CF₃ group at the 5-position is expected to enhance binding within the hydrophobic NNRTI-binding pocket compared to methyl or ethyl substituents, based on SAR trends reported in the Part 2 and Part 3 publications from the same series. This compound can serve as a core scaffold for systematic exploration of the NNIBP tolerant region I .

Kinase and Phosphodiesterase Inhibitor Screening with Privileged Heterocyclic Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidine core is recognized as a privileged structure for ATP-competitive kinase and phosphodiesterase inhibition, owing to its purine bioisosteric character. The PDE2 inhibitor patent family from Janssen explicitly exemplifies 7-substituted triazolopyrimidines with potent, CNS-penetrant properties verified by X-ray co-crystal structures (PDB 5TZ3). Including this CF₃-amine compound in kinase/PDE focused screening sets provides access to chemical space that has yielded inhibitors with confirmed target engagement and in vivo behavioral pharmacology efficacy in rodent cognition models .

Application
Selection Property
Validation Focus
Phenotypic screening enrichment
Multi-target scaffold validation profile
Hit identification across diverse cell-based assays
Fragment-based lead generation
Primary amine derivatization handle
Fragment elaboration and biophysical detectability
HIV-1 NNRTI lead optimization
CF₃-substituted triazolopyrimidine core
NNRTI-binding pocket SAR exploration
Kinase/PDE inhibitor screening
Purine bioisosteric scaffold
Target engagement and selectivity profiling
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